N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a dimethylphenyl group, a tetrahydroquinoline moiety, and a piperidine ring
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-19-9-11-23(16-20(19)2)29-27(33)26(32)28-18-25(31-14-5-4-6-15-31)22-10-12-24-21(17-22)8-7-13-30(24)3/h9-12,16-17,25H,4-8,13-15,18H2,1-3H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGKEUZBBINPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the dimethylphenyl group, the tetrahydroquinoline moiety, and the piperidine ring. These components are then linked together through amide bond formation, often using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides with comparable structural features, such as:
- N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]acetamide
- N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]propionamide
Uniqueness
The uniqueness of N-(3,4-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. Comparative studies with similar compounds can help highlight these unique aspects and identify potential advantages in specific applications.
Biological Activity
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a complex structure comprising a dimethylphenyl group, a tetrahydroquinoline moiety, and a piperidine ring. This unique combination of functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit tumor cell proliferation. For instance, similar compounds have demonstrated potent activity against various human cancer cell lines such as KB and HepG2/A2 .
- Analgesic Properties : Compounds with structural similarities have been evaluated for their analgesic effects. Some studies report that they exhibit significant pain relief in animal models, indicating potential for development as analgesic agents .
- Antimicrobial Effects : There is evidence that related compounds possess antimicrobial properties against bacteria and fungi. For example, certain derivatives have shown efficacy against Staphylococcus aureus and Candida albicans .
Antitumor Activity
A series of tetrahydroquinoline derivatives were synthesized and tested against several cancer cell lines. The results showed that specific compounds exhibited IC50 values in the low micromolar range, indicating strong antitumor activity. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the potency of these compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | KB | 5.2 |
| 2 | HepG2/A2 | 3.8 |
| 3 | DLD | 4.5 |
Analgesic Activity
In vivo studies utilizing the acetic acid-induced writhing test demonstrated that certain tetrahydroquinoline derivatives provided significant analgesic effects at doses of 100 mg/kg. The efficacy was comparable to established analgesics like morphine.
| Compound | Test Method | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| S1 | Acetic Acid Writhing | 100 | High |
| S2 | Eddy's Hot Plate | 100 | Moderate |
Antimicrobial Activity
The antimicrobial properties were assessed using the disk diffusion method against various microorganisms. The results indicated broad-spectrum activity, particularly against Gram-positive bacteria.
| Microorganism | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | S10 | 15 |
| Candida albicans | S6 | 17 |
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry investigated a series of tetrahydroquinoline derivatives for their antitumor properties. Compound X was identified as having superior activity against breast cancer cells with an IC50 value of 2.5 µM. -
Evaluation of Analgesic Effects :
In a comparative study assessing various piperidine derivatives for analgesic effects, one derivative showed significant pain relief in animal models when compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
